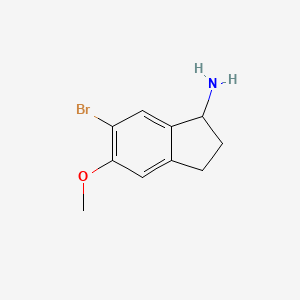

6-Bromo-5-methoxy-indan-1-ylamine

Description

Properties

IUPAC Name |

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5,9H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKHWXDVLJWSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-methoxy-indan-1-ylamine HCl: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride, a substituted indane derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.

Core Molecular Attributes

6-Bromo-5-methoxy-indan-1-ylamine HCl is a heterocyclic compound with a molecular structure that makes it a versatile building block in medicinal chemistry. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride | |

| Synonym | 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| CAS Number | 1965310-31-9 | |

| Molecular Formula | C₁₀H₁₃BrClNO | [1] |

| Molecular Weight | 278.58 g/mol | |

| Alternate Molecular Weight | 278.57 g/mol | [1] |

| Physical Form | Off-white solid | [2] |

The structure, characterized by a brominated and methoxylated indane backbone with a primary amine at the 1-position, presents multiple reaction sites for further chemical modification. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various laboratory applications.

Strategic Synthesis and Mechanistic Insights

While specific, detailed experimental protocols for the synthesis of 6-Bromo-5-methoxy-indan-1-ylamine HCl are not extensively published, a logical and efficient synthetic pathway can be devised from its ketone precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This approach is rooted in the well-established principles of reductive amination.

The overall synthetic strategy involves the conversion of the ketone to an imine, followed by reduction to the desired primary amine. The final step would be the formation of the hydrochloride salt.

Caption: Plausible synthetic workflow for 6-Bromo-5-methoxy-indan-1-ylamine HCl.

Experimental Protocol: A Plausible Approach

Step 1: Reductive Amination

-

Imine Formation: The precursor, 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one, would be dissolved in a suitable solvent such as methanol or ethanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is then added. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: A reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity in reducing imines in the presence of ketones. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[3][4] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Hydrochloride Salt Formation

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then worked up, typically by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted starting material and byproducts. The organic layer containing the free base of the amine is then dried and concentrated.

-

Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

Substituted indane and indazole scaffolds are prevalent in medicinal chemistry due to their ability to mimic endogenous ligands and interact with various biological targets. While specific biological data for 6-Bromo-5-methoxy-indan-1-ylamine HCl is not widely available, its structural motifs suggest significant potential as a key intermediate in the synthesis of bioactive molecules.

-

Neurological Disorders: The indane core is a feature in compounds targeting the central nervous system. The amine functionality allows for the introduction of various side chains to modulate activity at specific receptors or enzymes. Structurally related bromo-methoxy-pyridinylamines are utilized in the development of therapeutic agents for neurological disorders.[5]

-

Kinase Inhibitors: The bromo-indazole scaffold, a close structural relative, is a recognized building block for the synthesis of kinase inhibitors, which are crucial in oncology research.[6] The bromine atom on the aromatic ring of 6-Bromo-5-methoxy-indan-1-ylamine HCl provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules with potential kinase inhibitory activity.

-

Agrochemicals: Bromo-substituted heterocyclic amines have also found applications in the development of novel pesticides and herbicides.[5]

Characterization and Quality Control

To ensure the identity and purity of synthesized 6-Bromo-5-methoxy-indan-1-ylamine HCl, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected proton and carbon signals and their connectivities.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the amine and the aromatic ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Toxicity: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] In case of exposure, follow standard first-aid procedures and seek medical attention.

References

-

Capot Chemical Co., Ltd. Specifications of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride. [Link]

-

CPAChem. Safety data sheet - Hydrochloric Acid. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

-

Chem-Impex. 6-Bromo-2-methoxypyridin-3-ylamine. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride | 1965310-31-9 [sigmaaldrich.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

5-methoxy-6-bromo-1-aminoindan synonyms and nomenclature

This technical guide provides an in-depth analysis of 5-methoxy-6-bromo-1-aminoindan , a rigidified structural analogue of the phenethylamine class. This monograph is designed for researchers in medicinal chemistry and psychopharmacology, focusing on the synthesis, nomenclature, and structure-activity relationships (SAR) of this specific scaffold.

Executive Summary & Chemical Identity

5-Methoxy-6-bromo-1-aminoindan is a bicyclic organic amine belonging to the aminoindan class. Structurally, it represents a conformationally restricted analogue of the 2,5-dimethoxy-4-bromophenethylamine (2C-B) pharmacophore, specifically cyclized at the benzylic position. Unlike its 2-aminoindan counterparts (which are typically monoamine releasing agents), 1-aminoindans are frequently associated with Monoamine Oxidase (MAO) inhibition and distinct receptor binding profiles.

Nomenclature & Synonyms

-

IUPAC Name: 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine

-

Common Codes: Br-5-MeO-1-AI, 5-MeO-6-Br-1-AI

-

Chemical Formula: C

H -

Molecular Weight: 242.11 g/mol

-

Key Precursor: 5-bromo-6-methoxy-1-indanone (CAS: 187872-11-3)

Note on Isomerism: The 1-aminoindan structure possesses a chiral center at C1. While often synthesized as a racemate, the biological activity of 1-aminoindans (e.g., Rasagiline) is frequently stereospecific.

Structural Analysis & SAR Logic

The pharmacological interest in this compound stems from its hybrid structure. It combines the specific ring substitution of the psychedelic phenethylamine 2C-B with the rigid 1-aminoindan core.

Comparative Pharmacophores

| Feature | 2C-B (Phenethylamine) | 5-IAI (2-Aminoindan) | 5-MeO-6-Br-1-AI (1-Aminoindan) |

| Nitrogen Position | Flexible ethyl chain | Rigid, cyclic (Pos 2) | Rigid, cyclic (Pos 1) |

| Primary Activity | 5-HT | Serotonin Releaser (SSRA) | Putative MAO Inhibitor / 5-HT Ligand |

| Halogen Role | Increases 5-HT affinity | Increases SERT affinity | Metabolic stability / Lipophilicity |

Mechanistic Insight:

The rigidification of the ethylamine side chain into the 1-position of the indan ring typically reduces direct agonism at 5-HT

Synthesis Protocol

Critical Warning: Standard catalytic hydrogenation (e.g., H

Workflow Diagram (DOT)

Caption: Synthesis pathway avoiding catalytic dehalogenation.

Detailed Methodology

Phase 1: Formation of the Oxime[1]

-

Reagents:

-

5-Bromo-6-methoxy-1-indanone (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Sodium acetate (20 mmol)

-

Ethanol (95%, 50 mL)

-

-

Procedure:

-

Dissolve the indanone in ethanol.

-

Add hydroxylamine HCl and sodium acetate dissolved in a minimum amount of water.

-

Reflux the mixture for 2–3 hours. Monitor by TLC (silica, DCM:MeOH 95:5) for disappearance of the ketone.

-

Workup: Evaporate ethanol. Add water (50 mL) and cool on ice. The oxime precipitate should be filtered, washed with cold water, and dried.

-

Yield Expectation: >90%.

-

Phase 2: Selective Reduction (Zinc/Acetic Acid)

Rationale: Zinc in acetic acid is a mild reducing agent that effectively reduces oximes to amines without cleaving aryl-halide bonds, a common failure point with catalytic hydrogenation.

-

Reagents:

-

Oxime intermediate (from Phase 1)

-

Zinc dust (activated, 10 equivalents)

-

Glacial Acetic Acid (solvent)

-

-

Procedure:

-

Dissolve the oxime in glacial acetic acid (10 mL per gram of oxime).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Zinc dust in small portions to prevent thermal runaway (exothermic reaction).

-

Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

-

Workup: Filter off the excess Zinc. Basify the filtrate with NaOH (aq) to pH 12 (use an ice bath, reaction is exothermic).

-

Extraction: Extract the free base amine with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and evaporate.

-

-

Salt Formation: Dissolve the oil in dry diethyl ether and bubble dry HCl gas to precipitate the 5-methoxy-6-bromo-1-aminoindan hydrochloride salt.

Analytical Characterization (Predicted)

Researchers must validate the final product using the following parameters.

| Parameter | Predicted Value/Characteristic |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in Water, Ethanol; Insoluble in Ether (Salt form) |

| 1H NMR (DMSO-d6) | Indan protons: Multiplets at 2.0–3.0 ppm (C2, C3). Methine (C1-H): Triplet/Multiplet ~4.5 ppm. Aromatic: Two singlets (para-positioning) ~7.0–7.5 ppm. Methoxy: Singlet ~3.8 ppm. |

| Mass Spec (ESI+) | [M+H]+ = 242/244 (characteristic 1:1 Br isotope pattern) |

References

-

Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. PubMed. Retrieved from [Link]

-

Huynh, T., et al. (2012).[2] Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor.... Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

- 1. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 2. Structure-activity relationship study of selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101) and absolute configurational assignment using infrared and vibrational circular dichroism spectroscopy in combination with ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Preparation of Chiral 6-Bromo-5-methoxy-indan-1-ylamine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40% of commercially available drugs featuring these motifs.[1] The specific stereochemistry of these amines is often critical for pharmacological activity and safety.[2] This document provides a comprehensive guide to the synthesis, chiral resolution, and subsequent derivatization of 6-bromo-5-methoxy-indan-1-ylamine, a valuable scaffold for drug discovery. We present a detailed, field-proven protocol, starting from the synthesis of the racemic precursor, proceeding through enzymatic kinetic resolution, and culminating in the preparation of N-acylated derivatives. The causality behind experimental choices is elucidated to ensure both scientific integrity and reproducibility.

Introduction: The Significance of the Chiral Indanamine Scaffold

The indane framework is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. When functionalized with a chiral amine at the C-1 position, it provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The 6-bromo-5-methoxy substitution pattern offers synthetic handles for further elaboration, making this specific scaffold particularly attractive for creating diverse chemical libraries for screening and lead optimization.

The preparation of enantiomerically pure amines is a cornerstone of modern pharmaceutical synthesis.[3] While direct asymmetric synthesis is an elegant approach, the resolution of racemic mixtures remains a robust and widely practiced strategy, especially when scalable and efficient methods are employed.[4][5] This guide focuses on a highly effective method: enzymatic kinetic resolution, which leverages the exquisite stereoselectivity of enzymes to separate enantiomers.[6]

Overall Synthetic Workflow

The preparation of chiral 6-bromo-5-methoxy-indan-1-ylamine derivatives is a multi-step process. The logical flow begins with the construction of the indanone core, followed by its conversion to a racemic amine. The critical step is the resolution of this racemate to isolate the desired enantiomer, which is then used in subsequent derivatization reactions.

Figure 1: High-level workflow for the synthesis and derivatization of chiral 6-bromo-5-methoxy-indan-1-ylamine.

Experimental Protocols

Part A: Synthesis of Racemic 6-Bromo-5-methoxy-indan-1-ylamine

Step A1: Synthesis of 6-Bromo-5-methoxy-1-indanone

The synthesis of the indanone core is achieved via an intramolecular Friedel-Crafts acylation of the corresponding phenylpropionic acid. This is a classic and reliable method for forming the five-membered ring of the indane system.[7]

-

Materials:

-

3-(3-Bromo-4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

-

Toluene

-

Ice, Saturated sodium bicarbonate (NaHCO₃) solution, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

-

Protocol:

-

To a stirred solution of 3-(3-bromo-4-methoxyphenyl)propanoic acid (1.0 eq) in toluene, add polyphosphoric acid (10 eq by weight) at room temperature.

-

Scientist's Note: PPA serves as both the acidic catalyst and the dehydrating agent to promote the cyclization. Eaton's reagent can be a more effective alternative, allowing for lower reaction temperatures.

-

-

Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and hydrolyzes the PPA. The addition must be slow and controlled due to the exothermic nature of the hydrolysis.

-

-

Extract the aqueous slurry with DCM or EtOAc (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield 6-bromo-5-methoxy-1-indanone as a solid.

-

Step A2: Reductive Amination to Racemic 6-Bromo-5-methoxy-indan-1-ylamine

The ketone is converted to the primary amine via reductive amination. This protocol uses ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.

-

Materials:

-

6-Bromo-5-methoxy-1-indanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Aqueous hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

-

Protocol:

-

Dissolve 6-bromo-5-methoxy-1-indanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the solution.

-

Scientist's Note: NaBH₃CN is a milder and more selective reducing agent than NaBH₄ for reductive aminations. The reaction should be performed in a well-ventilated fume hood as HCN gas can be evolved, particularly under acidic conditions.

-

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by slowly adding 2M HCl until the pH is ~2 to destroy excess reducing agent.

-

Remove methanol under reduced pressure.

-

Basify the aqueous residue with 4M NaOH solution to a pH of >12 and extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the racemic amine, which can be used directly in the next step.

-

Part B: Chiral Resolution via Enzymatic Acylation

Enzymatic kinetic resolution is a powerful method for separating enantiomers.[8] Here, we use Novozym 435, an immobilized lipase from Candida antarctica, which will selectively acylate one enantiomer of the amine, allowing for easy separation of the resulting amide from the unreacted amine enantiomer.

Figure 2: Principle of enzymatic kinetic resolution for separating amine enantiomers.

-

Materials:

-

Racemic 6-bromo-5-methoxy-indan-1-ylamine

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Isopropyl acetate or Ethyl acetate (as both solvent and acyl donor)

-

Anhydrous toluene or MTBE (as solvent)

-

Molecular sieves (4Å)

-

-

Protocol:

-

To a flask containing the racemic amine (1.0 eq) and activated molecular sieves, add anhydrous toluene or MTBE.

-

Add isopropyl acetate (0.6 eq).

-

Scientist's Note: The stoichiometry is critical. Using a slight excess of the amine relative to the acyl donor prevents the reaction from proceeding past 50% conversion, which is theoretically the point of maximum enantiomeric excess (e.e.) for the unreacted starting material.

-

-

Add Novozym 435 (typically 10-20% by weight of the amine).

-

Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or SFC. The goal is to reach approximately 50% conversion. This can take several hours to days depending on the substrate and conditions.

-

Once ~50% conversion is reached, filter off the enzyme (Novozym 435 can be washed and reused) and the molecular sieves.

-

Concentrate the filtrate. The crude product is a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer).

-

Separation:

-

Dissolve the residue in a suitable solvent like EtOAc.

-

Perform an acid extraction: wash with 1M HCl (aq). The unreacted amine will move to the aqueous layer as the hydrochloride salt, while the neutral amide remains in the organic layer.

-

Separate the layers. The organic layer contains the N-acetylated amine. The aqueous layer contains the desired unreacted amine.

-

Basify the aqueous layer with NaOH to pH >12 and extract with DCM to recover the enantiomerically enriched free amine.

-

Wash, dry, and concentrate both fractions separately.

-

-

Determine the enantiomeric excess (e.e.) of the recovered amine using chiral chromatography.

-

| Parameter | Recommended Value | Rationale |

| Enzyme | Novozym 435 | High activity and stability; immobilized for easy removal.[8] |

| Acyl Donor | Isopropyl acetate | Effective acyl donor with good enantioselectivity.[8] |

| Substrate Ratio | 1:0.6 (Amine:Acyl Donor) | Targets ~50% conversion for optimal e.e. of remaining amine. |

| Temperature | 30-40 °C | Balances reaction rate and enzyme stability. |

| Solvent | Toluene or MTBE | Aprotic, non-polar solvents are generally preferred for lipase activity. |

| Monitoring | Chiral HPLC / SFC | Essential for stopping the reaction at the optimal conversion point.[9] |

Table 1: Key Parameters for Enzymatic Kinetic Resolution.

Part C: Derivatization of the Chiral Amine

The enantiomerically pure amine is now ready for derivatization to explore structure-activity relationships (SAR). N-acylation is a common and straightforward method.[10]

-

General Protocol for N-Acylation:

-

Dissolve the chiral 6-bromo-5-methoxy-indan-1-ylamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or saturated ammonium chloride solution.

-

Extract the product with DCM or EtOAc.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide or sulfonamide derivative by silica gel chromatography or recrystallization.

-

Conclusion

This application note details a robust and reproducible pathway for the synthesis of enantiomerically pure 6-bromo-5-methoxy-indan-1-ylamine and its derivatives. The key transformation, an enzymatic kinetic resolution, provides an efficient means to access the chiral building block with high enantiomeric excess. The protocols and scientific rationale provided herein are designed to empower researchers in medicinal chemistry and drug development to confidently produce these valuable compounds for the advancement of their research programs.

References

- Ningbo Innopharmchem Co., Ltd. (2026). The Role of Chiral Amines in Modern Pharmaceutical Synthesis.

- MDPI. (n.d.). Immobilization of a Secondary Chiral Amine Organocatalyst on Mesoporous Molecular Sieves.

- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.

- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.

- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

- Sigma-Aldrich. (n.d.). Kinetic resolutions of indan derivatives using bacteria.

- PubMed. (2002). Kinetic resolutions of indan derivatives using bacteria.

- University of KwaZulu-Natal. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.

- PubMed. (2021). Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens.

- ResearchGate. (n.d.). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium.

- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

- NIH National Center for Biotechnology Information. (n.d.). Enzymatic strategies for asymmetric synthesis.

- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.

- Royal Society of Chemistry. (n.d.). Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide. Organic & Biomolecular Chemistry.

- NIH National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory.

- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

- ResearchGate. (2025). Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution.

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-Aminoindan Scaffolds

Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The 6-bromo-aminoindan scaffold (encompassing both 6-bromo-1-aminoindan and 6-bromo-2-aminoindan) is a highly privileged building block in medicinal chemistry, frequently utilized in the development of monoamine oxidase (MAO) inhibitors, dopamine agonists, and novel GPCR ligands. Functionalizing the C6 position via the is a critical synthetic step.

However, the presence of a free primary benzylic or homobenzylic amine presents a severe mechanistic challenge. The primary amine acts as a strong

To overcome this, chemists must choose between two divergent strategies:

-

The Direct Coupling Route: Utilizing sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) and advanced precatalysts (e.g., ) to physically block amine coordination and accelerate transmetalation.

-

The Protection Route: Transiently masking the amine's nucleophilicity with a protecting group (e.g., Boc), allowing the use of standard, cost-effective bidentate Pd catalysts.

Strategic Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate coupling strategy based on project constraints (e.g., step economy vs. catalyst cost).

Workflow for Suzuki coupling of aminoindans: Direct coupling vs. Protection routes.

Experimental Protocols & Causality

A self-validating protocol requires not only the steps but the mechanistic reasoning (causality) behind them to ensure reproducibility and facilitate troubleshooting.

Protocol A: Direct Suzuki Coupling (Unprotected Amine)

This protocol is optimized for step-economy, utilizing to achieve direct C-C coupling in the presence of a free primary amine.

Materials:

-

6-Bromo-aminoindan (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

-

XPhos Pd G3 (2 - 5 mol%)

- (3.0 equiv, 0.5 M aqueous solution)

-

1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-aminoindan, the boronic acid, and XPhos Pd G3.

-

Inert Atmosphere Generation (Critical): Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Causality: Pd(0) is highly susceptible to oxidation. The G3 precatalyst rapidly forms the active

species; any residual oxygen will irreversibly oxidize it to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (to achieve a 0.1 M substrate concentration), followed by the degassed aqueous

solution (Dioxane:Water ratio should be 4:1).-

Causality: Water is strictly required to dissolve the phosphate base and to generate the reactive boronate complex

which is the actual species that undergoes transmetalation.

-

-

Heating & Validation: Heat the mixture to 60–80 °C. Monitor the reaction via LC-MS. The reaction mixture should transition from a pale yellow to a dark, homogeneous amber.

-

Self-Validation Check: If the solution turns jet-black and precipitates form within the first 15 minutes, the catalyst has "crashed out" (aggregated into inactive Pd black), likely due to oxygen ingress or insufficient boronic acid activation.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

, and purify via reverse-phase or normal-phase chromatography (using a basic modifier like 1%

Protocol B: Protection-Coupling-Deprotection Sequence

This protocol is ideal when scaling up, as it avoids the high cost of specialized Buchwald ligands and relies on highly robust, traditional palladium chemistry.

Step 1: Boc Protection

-

Procedure: Dissolve 6-bromo-aminoindan in DCM. Add

(1.5 equiv) and -

Causality: The bulky tert-butoxycarbonyl group eliminates the nucleophilicity of the nitrogen lone pair, completely preventing it from coordinating to the palladium center in the subsequent step.

Step 2: Suzuki Coupling

-

Procedure: Combine the Boc-protected intermediate (1.0 equiv), boronic acid (1.2 equiv),

(5 mol%), and -

Causality:

is a bidentate catalyst. The large bite angle of the dppf ligand enforces a cis-geometry of the aryl and boronate groups on the Pd(II) intermediate, which thermodynamically drives and accelerates the final reductive elimination step.

Step 3: Deprotection

-

Procedure: Dissolve the purified coupled product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the TFA salt of the functionalized aminoindan.

Quantitative Data & Parameter Summary

The following table synthesizes the operational parameters and expected outcomes of both strategies, allowing researchers to select the optimal conditions based on their specific constraints.

| Parameter | Protocol A: Direct Coupling | Protocol B: Protection Route |

| Substrate State | Unprotected (Free Amine) | Protected (Boc-Amine) |

| Catalyst System | XPhos Pd G3 (2–5 mol%) | |

| Ligand Architecture | Monodentate, highly sterically demanding | Bidentate, wide bite-angle |

| Optimal Base | ||

| Solvent System | 1,4-Dioxane / | Toluene / EtOH / |

| Temperature | 60 - 80 °C | 80 - 100 °C |

| Reaction Time | 2 - 6 hours | 12 - 18 hours (Coupling step only) |

| Overall Yield | 65 - 85% (1 Step) | 50 - 75% (Over 3 Steps) |

| Primary Byproducts | Protodeboronation of the boronic acid | Incomplete Boc-deprotection |

| Cost / Scalability | High catalyst cost / Best for discovery | Low catalyst cost / Best for process scale |

References

-

Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances.[Link][1]

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.[Link][2]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link][3]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Derivatization of 6-Bromo-5-methoxy-indan-1-ylamine in the Synthesis of Kinase Inhibitors

Abstract

The indane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine, a versatile building block for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for key chemical transformations including Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation. The rationale behind experimental choices, such as catalyst selection and reaction conditions, is thoroughly discussed to ensure robust and reproducible outcomes. Furthermore, we explore the potential of the resulting derivatives as inhibitors of critical oncogenic signaling pathways, with a particular focus on the Aurora kinase family.

Introduction: The Strategic Value of the Indane Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of potent and selective kinase inhibitors is a central focus of modern drug discovery. The choice of the core chemical scaffold is a pivotal decision in the design of such inhibitors, as it dictates the spatial arrangement of pharmacophoric features and influences key drug-like properties.

The 6-Bromo-5-methoxy-indan-1-ylamine scaffold offers several strategic advantages for the development of kinase inhibitors:

-

Structural Rigidity: The fused ring system of the indane core restricts conformational flexibility, which can lead to higher binding affinity and improved selectivity for the target kinase.

-

Three-Dimensional Diversity: The non-planar nature of the indane scaffold allows for the exploration of three-dimensional chemical space, enabling the design of inhibitors that can access unique binding pockets.

-

Versatile Functionalization: The presence of a bromine atom at the 6-position provides a handle for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The primary amine at the 1-position is readily available for amide bond formation, sulfonylation, and reductive amination.

-

Favorable Physicochemical Properties: The methoxy group can influence solubility and metabolic stability, and its electronic properties can modulate the reactivity of the aromatic ring.

This guide will focus on three high-yield and versatile derivatization strategies to unlock the potential of this scaffold: Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation.

Derivatization Strategies and Protocols

The derivatization of 6-Bromo-5-methoxy-indan-1-ylamine is centered around the strategic functionalization of the bromine atom and the primary amine. The following protocols are designed to be robust and adaptable to a range of substrates.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1][2] This reaction is particularly valuable for introducing diverse amine-containing fragments at the 6-position of the indane core, which can serve as key interaction points with the target kinase.

Scientific Rationale: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[3] The ligand facilitates the oxidative addition of the aryl bromide to the palladium(0) center and subsequent reductive elimination to form the C-N bond. The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-5-methoxy-indan-1-ylamine

-

Materials:

-

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

-

Desired primary or secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

-

Procedure:

-

To a dry Schlenk flask, add 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) under an inert atmosphere (argon or nitrogen).

-

Add sodium tert-butoxide (1.4 mmol).

-

Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Palladium- and Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction allows for the introduction of a linear and rigid alkynyl moiety at the 6-position of the indane scaffold, which can act as a linker to other pharmacophoric groups or interact with specific residues in the kinase active site.

Scientific Rationale: The Sonogashira coupling typically employs a palladium catalyst to facilitate the oxidative addition and reductive elimination steps, and a copper(I) co-catalyst to activate the alkyne.[5] The use of an amine base, such as triethylamine, is crucial for scavenging the hydrogen halide byproduct and facilitating the catalytic cycle.

Protocol 2: General Procedure for Sonogashira Coupling of 6-Bromo-5-methoxy-indan-1-ylamine

-

Materials:

-

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a dry Schlenk flask, add 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) under an inert atmosphere.

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 18 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Derivatization of the Primary Amine: Amide Bond Formation

The primary amine at the 1-position of the indane scaffold is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's biological activity and physicochemical properties. Amide bond formation is a fundamental transformation in medicinal chemistry for achieving this.[6]

Scientific Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. Therefore, the carboxylic acid must be activated using a coupling reagent.[7] Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), or uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A tertiary amine base is typically added to neutralize the acid formed during the reaction.

Protocol 3: General Procedure for Amide Coupling with 6-Bromo-5-methoxy-indan-1-ylamine

-

Materials:

-

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

-

Carboxylic acid (1.1 equivalents)

-

HATU (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous DMF

-

-

Procedure:

-

To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride (1.0 mmol) in anhydrous DMF (2 mL) to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Data Presentation: Representative Derivatization Outcomes

The following table summarizes the expected outcomes for the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine based on the protocols described above with representative coupling partners.

| Derivatization Method | Coupling Partner | Expected Product Structure | Typical Yield Range (%) |

| Buchwald-Hartwig Amination | Aniline | 60-85 | |

| Morpholine | 70-90 | ||

| Sonogashira Coupling | Phenylacetylene | 75-95 | |

| Propargyl alcohol | 65-85 | ||

| Amide Coupling | Benzoic acid | 80-95 | |

| Acetic acid | 85-98 |

Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway

The derivatives synthesized from 6-Bromo-5-methoxy-indan-1-ylamine are promising candidates for the development of inhibitors targeting various kinase families. The Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, are particularly attractive targets in oncology. Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is associated with poor prognosis.

The Aurora Kinase Signaling Pathway

The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, and mitotic spindle assembly. Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Aurora C function is largely restricted to meiosis. Inhibition of Aurora A or Aurora B can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: The Aurora kinase signaling pathway and points of therapeutic intervention.

Structure-Activity Relationship (SAR) Considerations

The diverse library of compounds generated from the derivatization of 6-Bromo-5-methoxy-indan-1-ylamine can be screened against a panel of kinases, including Aurora A and Aurora B, to identify potent and selective inhibitors. The following SAR insights can guide the optimization process:

-

Substituents at the 6-position: Aryl and heteroaryl groups introduced via Buchwald-Hartwig or Suzuki coupling can occupy the ATP-binding site and form key interactions with the hinge region of the kinase. Alkynyl groups from Sonogashira coupling can act as linkers to access deeper pockets or introduce additional points of interaction.

-

Substituents at the 1-amino group: Amide and sulfonamide moieties can form hydrogen bonds with the kinase backbone and influence the overall solubility and pharmacokinetic properties of the inhibitor.

Experimental Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from the 6-Bromo-5-methoxy-indan-1-ylamine scaffold follows a logical and iterative process.

Caption: A streamlined workflow for the development of kinase inhibitors.

Conclusion

The 6-Bromo-5-methoxy-indan-1-ylamine scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. The derivatization strategies outlined in this application note, including Buchwald-Hartwig amination, Sonogashira coupling, and amide bond formation, provide a robust toolkit for medicinal chemists to generate diverse libraries of compounds. The resulting derivatives hold significant promise as modulators of key signaling pathways, such as the Aurora kinase pathway, and warrant further investigation in the quest for new and effective cancer therapeutics.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

- Gadea, B. B., & Ruderman, J. V. (2005). Aurora B is required for mitotic checkpoint activation and chromosome orientation. Molecular and Cellular Biology, 25(23), 10323-10335.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- U.S. Patent No. 7,476,757. (2009). Process for the synthesis of enantiomeric indanylamine derivatives.

-

KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

Sources

- 1. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Amides as Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. US10183931B2 - Rho kinase inhibitors - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield in the reduction of 6-bromo-5-methoxy-indan-1-one oxime

Technical Support Center: Reduction of 6-Bromo-5-methoxy-indan-1-one Oxime Authorized for: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary: The Chemoselectivity Challenge

You are likely synthesizing a key intermediate for Ramelteon (Rozerem) or a structurally related melatonin receptor agonist. The reduction of 6-bromo-5-methoxy-indan-1-one oxime to its corresponding amine (6-bromo-5-methoxy-1-aminoindane) presents a classic "competing functionality" challenge.

The Core Conflict:

-

The Oxime (

): Requires significant energy to reduce to the primary amine ( -

The Aryl Bromide (

): Is highly labile under standard hydrogenation conditions (Pd/C), leading to hydrodehalogenation (yield loss via formation of the des-bromo impurity). -

The Indane Core: Rigid structure leads to solubility issues, often trapping the amine in the filter cake or causing incomplete conversion.

This guide provides validated protocols to maximize yield while strictly preserving the aryl bromide.

Module 1: Critical Decision Matrix (Method Selection)

Do not default to Palladium on Carbon (Pd/C). It is the primary cause of yield loss due to dehalogenation. Select your method based on your equipment and purity requirements.

Figure 1: Decision tree for selecting the reduction methodology based on lab capabilities and target derivative.

Module 2: Validated Protocols

Protocol A: Heterogeneous Hydrogenation (High Purity)

Best for: Large scale, avoiding metal waste. Critical Factor:Platinum (Pt) is less prone to oxidative addition into the C-Br bond than Palladium (Pd).

-

Catalyst: 5% Pt/C (sulfided form is even better for halogen retention) or Raney Nickel (requires care).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Additive (Crucial): 1.1 - 2.0 equivalents of HCl or H2SO4 .

-

Why? Acid protonates the imine intermediate, accelerating reduction and preventing the formation of secondary amines (dimers). It also inhibits the oxidative addition of the metal into the C-Br bond.

-

-

Conditions: 5–10 bar

, 25–40°C.-

Warning: Do not exceed 50°C; this promotes dehalogenation.

-

Protocol B: Zinc in Acetic Acid (The "Robust" Method)

Best for: Labs without high-pressure reactors; highly chemoselective for oximes in the presence of halides.

-

Setup: Dissolve oxime in Glacial Acetic Acid (AcOH).

-

Addition: Add Zn dust (3–5 equiv) portion-wise at < 30°C.

-

Exotherm Control: The reaction is exothermic. High temps (>50°C) risk Beckmann Rearrangement (converting oxime to amide).

-

-

Workup: Filter Zn salts. Neutralize filtrate with NaOH. Extract with EtOAc.[1][2][3]

-

Yield Tip: The amine often forms a stable complex with Zn salts. Wash the filter cake with 10%

to break the complex and release the amine.

-

Module 3: Troubleshooting Guide (Symptom & Solution)

| Symptom | Probable Cause | Corrective Action |

| Des-bromo impurity (>5%) | Catalyst too active (Pd/C used) or Temp too high. | Switch to Pt/C (sulfided). Lower T < 35°C. Stop reaction immediately upon |

| Low Mass Balance (Yield < 50%) | Product lost in aqueous layer during workup. | The amine forms a salt.[4] Adjust aqueous pH to >12 before extraction. Use CHCl3/IPA (3:1) for extraction if solubility is poor. |

| Amide formation (Beckmann) | Acid concentration too high or Temp too high. | If using Zn/AcOH, cool to 0-10°C during Zn addition. If hydrogenation, reduce acid equivalents to 1.05 eq. |

| Dimer formation (Secondary Amine) | Slow reduction of imine intermediate. | Increase |

| Incomplete Conversion | Steric hindrance / Solubility. | Use THF/MeOH mixture. Indanones are rigid; solubility in pure EtOH is often poor. |

Module 4: The "Hidden" Yield Killer – Workup & Isolation

Many researchers achieve 95% conversion in the reactor but isolate only 60% yield. The 6-bromo-5-methoxy-1-aminoindane is lipophilic but its hydrochloride salt is water-soluble.

The "Emulsion-Free" Isolation Workflow:

Figure 2: Optimized work-up flow to prevent amine loss in the aqueous phase.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Borohydride (

Q: Why is my product pink/red after isolation? A: This indicates oxidation of the amine or trace azo-impurities. Store the amine as the Hydrochloride salt immediately. The free base is unstable to air oxidation over time.

Q: I see a spot on TLC that isn't starting material or product.

A: Check for the Hydroxylamine intermediate. If the reduction is too gentle (e.g., low pressure), the reaction stops at the

References & Grounding

-

Ramelteon Synthesis Pathways:

-

Context: The 6-bromo-5-methoxy-indan-1-one is a known precursor in the synthesis of Ramelteon (TAK-375), where the bromine often serves as a blocking group or handle for functionalization before the final furan ring closure.

-

Source: Uchikawa, O., et al. "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry 45.19 (2002): 4222-4239.

-

-

Chemoselective Hydrogenation (Halogen Retention):

-

Protocol: Use of Pt/C or sulfided catalysts to prevent dehalogenation in aromatic systems.

-

Source: Rylander, P. N. "Hydrogenation Methods." Academic Press (1985). Best practices for halonitro/halooxime reductions.

-

-

Zinc/Acetic Acid Reduction:

-

Beckmann Rearrangement Risks:

-

Troubleshooting: Acid-catalyzed rearrangement of indanone oximes.

-

Source: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions (1988).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ramelteon synthesis - chemicalbook [chemicalbook.com]

- 5. bkcs.kchem.org [bkcs.kchem.org]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Technical Support Center: Optimizing the Purification of Aminoindan Hydrochloride Salts

Welcome to the technical support center for the purification of aminoindan hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the isolation of high-purity aminoindan hydrochlorides. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and solid-state properties of these salts is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Diagram 1: Purification Workflow Overview

Caption: Workflow for the purification of 2-aminoindan hydrochloride.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of aminoindan hydrochloride salts, providing causal explanations and actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Actions |

| "Oiling Out" During Crystallization | The melting point of the impure solid is lower than the solution temperature.[2] This can be due to high impurity levels or rapid cooling. | 1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and add more of the primary solvent to lower the saturation point.[2]2. Slow Cooling: Allow the solution to cool to room temperature slowly before transferring to an ice bath. Rapid cooling favors oiling out over crystallization.[2][3]3. Seeding: Introduce a small amount of pure seed crystals to provide a template for crystal growth.4. Charcoal Treatment: If colored impurities are present, they may be contributing to the low melting point. A charcoal treatment of the hot solution can remove these.[2] |

| Emulsion Formation During Basification | During the work-up of the crude free base, vigorous mixing of the organic and aqueous layers, especially in the presence of salts like sodium acetate, can lead to stable emulsions.[4] | 1. Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Gentle Agitation: Use gentle, prolonged stirring instead of vigorous shaking during the extraction.3. Solvent Choice: Using a solvent like xylene for the extraction can lead to cleaner phase separation compared to toluene due to more favorable azeotropic properties for removing acetic acid from the preceding reaction step.[4] |

| Agglomeration of Particles Upon Precipitation | The use of certain HCl solutions, such as HCl in ethanol, can sometimes lead to the formation of sticky, agglomerated particles that are difficult to filter.[4] | 1. Change HCl Source: Switch to a solution of HCl in a higher-boiling alcohol, such as 1-pentanol. This has been shown to prevent layering and agglomeration, resulting in a more manageable solid.[4] |

| No Crystals Form Upon Cooling | The solution may not be sufficiently supersaturated, or nucleation is inhibited. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[2]2. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the aminoindan salt.[2]3. Add an Anti-Solvent: Slowly add a solvent in which the aminoindan hydrochloride is insoluble (but is miscible with the primary solvent) until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to clarify and allow it to stand.[5] |

| Hygroscopic Product | The hydrochloride salt is absorbing moisture from the atmosphere, leading to a gummy or oily appearance. This is a common issue with amine hydrochloride salts. | 1. Handle Under Inert Atmosphere: When possible, handle the material in a glove box or under a stream of dry nitrogen or argon.[6]2. Thorough Drying: Dry the filtered crystals under high vacuum, possibly with gentle heating if the compound is thermally stable. A final drying step in a desiccator over a strong drying agent (e.g., P₂O₅) is recommended.[7]3. Use Anhydrous Solvents: Ensure all solvents used in the final precipitation and washing steps are anhydrous. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the work-up and crystallization of 2-aminoindan hydrochloride?

The pH plays a critical role in the solubility of aminoindans. 2-Aminoindan has a pKa associated with its amino group.[7] In acidic conditions (low pH), the amine is protonated (R-NH₃⁺), making it highly soluble in aqueous solutions. In basic conditions (high pH), it exists as the free base (R-NH₂), which has much higher solubility in organic solvents.

-

For Extraction: During the work-up to isolate the free base from aqueous impurities, the pH should be raised to a basic level (typically pH > 10) to ensure the aminoindan is in its free base form and partitions into the organic layer.

-

For Crystallization: The crystallization of the hydrochloride salt is induced by adding a source of HCl. The final pH of the solution will be acidic. Controlling the rate of acidification and the final pH can influence crystal size and purity. The solubility of amino acids is generally lowest near their isoelectric point and increases at very low or high pH.[8][9] While not a traditional amino acid, the same principles apply to the salt form.

Q2: Which solvent system is best for the recrystallization of 2-aminoindan hydrochloride?

A two-solvent system is often most effective. The crude 2-aminoindan free base is dissolved in a non-polar organic solvent in which the hydrochloride salt is poorly soluble, such as toluene or xylene.[4] The salt is then precipitated by the addition of a solution of HCl in an alcohol like isopropanol or 1-pentanol.[4]

For recrystallization of the isolated salt, a polar solvent like ethanol, methanol, or isopropanol, or a mixture of these with an anti-solvent like ethyl acetate or diethyl ether, can be effective. The ideal system is one where the salt is soluble in the hot solvent but sparingly soluble at room temperature or below.

Q3: How can I remove stubborn impurities, such as unreacted starting materials or by-products?

The primary method for impurity removal is recrystallization. The choice of solvent is crucial, as it should ideally dissolve the desired product well at high temperatures while leaving impurities either insoluble or highly soluble at all temperatures.

-

For Polar Impurities: If the impurities are more polar than the aminoindan, they will have a higher affinity for the aqueous phase during the basic work-up of the free base. Multiple extractions can help remove them.

-

For Non-Polar Impurities with Similar Structure: These are the most challenging to remove. A carefully optimized recrystallization is necessary. Sometimes, converting the hydrochloride salt back to the free base, performing a purification step on the free base (e.g., column chromatography), and then re-forming the salt can be an effective strategy. Impurities from side reactions during synthesis are common, and their removal may require multiple recrystallizations.[10][11][12]

Q4: How do I confirm the purity of my final 2-aminoindan hydrochloride product?

A multi-pronged approach is recommended:

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and identifying impurities. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[13][14][15]

-

Chiral HPLC: Since many applications of aminoindans require a specific enantiomer, chiral HPLC is essential to determine the enantiomeric purity. This typically involves a chiral stationary phase (CSP).[6][16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product and can help identify residual solvents or major impurities.[2][14]

-

X-Ray Powder Diffraction (XRPD): If control of the solid form is important, XRPD is used to identify the crystalline form (polymorph) of the salt.

Q5: What is polymorphism and why is it a concern for aminoindan hydrochloride salts?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. In a pharmaceutical context, this is critical as a change in polymorph could affect the drug's bioavailability. While specific data on 2-aminoindan hydrochloride polymorphs are not widely published, it is a known phenomenon for pharmaceutical salts.[19] It is therefore important to control crystallization conditions (solvent, cooling rate, agitation) to ensure consistent production of the desired polymorph.

Detailed Experimental Protocols

Protocol 1: Conversion of 2-Aminoindan Free Base to Hydrochloride Salt and In-Situ Crystallization

This protocol is adapted from established industrial processes for the synthesis and purification of 2-aminoindan hydrochloride.[4]

-

Preparation: Ensure the crude 2-aminoindan free base is fully dissolved in a suitable organic solvent, such as toluene or xylene, in a reaction vessel equipped with an overhead stirrer.

-

HCl Addition: Slowly add a solution of 4 N HCl in 1-pentanol dropwise to the stirred solution at room temperature. The amount of HCl solution should be stoichiometric to the amount of 2-aminoindan free base.

-

Precipitation and Crystallization: As the HCl solution is added, the 2-aminoindan hydrochloride will begin to precipitate. Continue stirring for 1-2 hours at room temperature to allow for complete salt formation and crystal growth.

-

Cooling: Cool the slurry in an ice bath for at least one hour to maximize the yield of the precipitated salt.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous anti-solvent (e.g., cold toluene or diethyl ether) to remove any remaining mother liquor and soluble impurities.

-

Drying: Dry the purified crystals under high vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Recrystallization of 2-Aminoindan Hydrochloride

This protocol provides a general method for the recrystallization of the isolated salt.

-

Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a lower alcohol like isopropanol or ethanol.

-

Dissolution: In an Erlenmeyer flask, add the crude 2-aminoindan hydrochloride and the minimum amount of the chosen hot solvent required to fully dissolve the solid. Use a boiling stick or magnetic stirring and heat the mixture gently.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum as described in Protocol 1.

Diagram 2: Troubleshooting "Oiling Out"

Caption: Decision-making flowchart for troubleshooting "oiling out".

Analytical Methods for Quality Control

Table 1: Example HPLC Method for Purity Analysis

This method is a representative example for the purity analysis of 2-aminoindan hydrochloride, based on standard reversed-phase HPLC techniques for similar compounds.[13][19]

| Parameter | Condition |

| Instrument | HPLC with UV/Vis or PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (80:20 v/v) |

Table 2: Example Chiral HPLC Method for Enantiomeric Purity

This method is a representative example for determining the enantiomeric excess of 2-aminoindan hydrochloride, adapted from methods for similar chiral amines.[6][16]

| Parameter | Condition |

| Instrument | HPLC with UV/Vis or PDA Detector |

| Column | Chiral Stationary Phase (e.g., Amylose-based like Chiralpak AD-H, or Crown Ether-based like Crownpak CR(+)) |

| Mobile Phase | Varies by column: - Normal Phase (Amylose): Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) - Reversed Phase (Crown Ether): Aqueous perchloric acid (e.g., pH 1.0-2.0) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 30°C |

| Detection Wavelength | 215 nm or 260 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76310, 2-Aminoindane. Retrieved from [Link].

- Process Development Division, XYZ Pharmaceuticals (2001). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development.

-

Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link].

-

University of California, Los Angeles (n.d.). Recrystallization - Single Solvent. Retrieved from [Link].

-

ResearchGate (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link].

-

University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link].

-

Chemistry Stack Exchange (2023). Drying salts with HCl solution. Retrieved from [Link].

-

SGL Carbon (2022). Process routes for drying of HCl gas. Retrieved from [Link].

-

Mettler Toledo (n.d.). Oiling Out in Crystallization. Retrieved from [Link].

-

Sciencemadness Discussion Board (2014). Water exchange between different hygroscopic salts. Retrieved from [Link].

-

LabXchange (2024). Lab Procedure: Recrystallization. Retrieved from [Link].

-

University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization - Part 2. Retrieved from [Link].

-

KiloMentor (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link].

- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC.

-

Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

-

University of Missouri–St. Louis (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link].

- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.

-

ResearchGate (2025). Anti-solvent recrystallization? Retrieved from [Link].

- analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.

-

Annamalai University (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link].

- Polymorphism in Pharmaceutical Solids: Second edition.

- Google Patents (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride.

- Impurity Occurrence and Removal in Crystalline Products

- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm (RSC Publishing).

- (PDF) Impurity profile of amino acids?

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

-

ResearchGate (n.d.). Possible side reactions of ninhydrin with amino acids that do not lead to Ruhemann's purple. Retrieved from [Link].

- Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed.

- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.

- Identification and synthesis of impurities formed during sertindole prepar

- Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminoindan hydrochloride(2338-18-3) 13C NMR [m.chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 2-Aminoindan hydrochloride, 98%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 17. epfl.ch [epfl.ch]

- 18. researchgate.net [researchgate.net]

- 19. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]

Validation & Comparative

Publish Comparison Guide: HPLC Methodologies for 6-Bromo-5-methoxy-indan-1-ylamine Purity Determination

Executive Summary

6-Bromo-5-methoxy-indan-1-ylamine (CAS: 907973-36-8, HCl Salt: 1965310-31-9) is a critical chiral intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its quality control presents a dual challenge: ensuring chemical purity (removal of the ketone precursor and regioisomers) and enantiomeric purity (separation of R and S isomers).